molecular formula C15H17NO3S B1298685 Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate CAS No. 315684-37-8

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Cat. No. B1298685
CAS RN: 315684-37-8
M. Wt: 291.4 g/mol
InChI Key: AIKLQCJSBQOIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a chemical compound with the empirical formula C15H17NO3S. It has a molecular weight of 291.37 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(OCC)C1=C(N)SC=C1C2=CC=C(OCC)C=C2 . The InChI representation is 1S/C15H17NO3S/c1-3-18-11-7-5-10(6-8-11)12-9-20-14(16)13(12)15(17)19-4-2/h5-9H,3-4,16H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid . The flash point and boiling point are not applicable .

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is utilized in the synthesis of various compounds with potential biological activities. For example, derivatives such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and demonstrated notable antimicrobial properties. These compounds, specifically 2b and 4f, exhibited excellent antibacterial and antifungal activities, underlining their significance in developing new antimicrobial agents (Raghavendra et al., 2016).

Antioxidant Potential

Moreover, certain synthesized compounds, like 4b and 4f from the same study, showed profound antioxidant potential. This indicates their possible utility in combating oxidative stress-related diseases, further expanding the research scope of this compound derivatives in therapeutic applications.

Structural and Chemical Analysis

Another critical area of application is in the structural and chemical analysis of new compounds. For instance, a new azo-Schiff base derived from this compound was synthesized and characterized using various spectroscopic methods and single-crystal X-ray diffraction. This compound's detailed structural analysis provides valuable insights into the design and development of novel chemical entities with potential industrial and pharmaceutical applications (Menati et al., 2020).

Cancer Research

In cancer research, derivatives of this compound have been explored for their anti-proliferative activities against various cancer cell lines. Compounds like ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate have shown promising results, indicating their potential as leads in anticancer drug development (Mohareb et al., 2016).

Safety and Hazards

This compound is classified as an Eye Irritant (Category 2) under the GHS classification system . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Mode of Action

The mode of action of Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.

properties

IUPAC Name

ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-18-11-7-5-10(6-8-11)12-9-20-14(16)13(12)15(17)19-4-2/h5-9H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKLQCJSBQOIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315684-37-8
Record name 315684-37-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.